molecular formula C8H8FNO B061759 5-Fluoro-2-methylbenzamide CAS No. 175278-28-1

5-Fluoro-2-methylbenzamide

Cat. No.: B061759
CAS No.: 175278-28-1
M. Wt: 153.15 g/mol
InChI Key: VPAFHFHYJHZKSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2-methylbenzamide using a fluorinating agent such as Selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

While specific industrial production methods for 5-Fluoro-2-methylbenzamide are not widely documented, the general approach involves large-scale synthesis using similar fluorination techniques. The process may include steps such as purification and crystallization to obtain the compound in high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Fluorinated benzoic acids.

    Reduction: Fluorinated benzylamines.

Scientific Research Applications

5-Fluoro-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzamide
  • 4-Fluoro-2-methylbenzamide
  • 5-Fluoro-2-chlorobenzamide

Comparison

Compared to similar compounds, 5-Fluoro-2-methylbenzamide is unique due to its specific substitution pattern, which can result in different chemical reactivity and biological activity. For instance, the position of the fluorine atom can significantly affect the compound’s interaction with biological targets and its overall stability .

Biological Activity

5-Fluoro-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C9_9H10_10FNO
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 33184-16-6

The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : It exhibits significant cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth.
  • Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways.

The anticancer properties of this compound are primarily attributed to its ability to interact with microtubules, similar to established chemotherapeutics. This interaction disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that this compound significantly inhibited cell proliferation in breast (MCF-7), liver (HepG2), lung (A549), and colon (HCT116) cancer cell lines. The IC50_{50} values varied across cell lines, indicating differential sensitivity.
    Cell LineIC50_{50} (μM)
    MCF-70.4
    HepG20.6
    A5490.8
    HCT1160.5
  • Comparative Studies :
    • In comparison with other derivatives, this compound showed enhanced activity against EGFR-mutant non-small cell lung cancer (NSCLC) cells, suggesting its potential as a lead compound in targeted therapies .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate key inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the aromatic ring have been explored to enhance potency and selectivity:

  • Fluorine Substitution : The position of the fluorine atom significantly influences the compound's binding affinity and biological activity.
  • Functional Group Variations : The introduction of different substituents can lead to compounds with improved efficacy against specific targets.

Properties

IUPAC Name

5-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAFHFHYJHZKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372024
Record name 5-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-28-1
Record name 5-Fluoro-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175278-28-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-[3-chloro-4-(5H-pyrrolo[2,1-c][1,4]benzodiazepine-10(11H)-ylcarbonyl)phenyl]-N-(5-fluoro-2-methylbenzoyl)-5-fluoro-2-methylbenzamide in the synthesis of lixivaptan?

A: This complex molecule, identified and characterized in the study [], is a key impurity found in the crude lixivaptan product. Its presence highlights a potential side reaction occurring during the synthesis process. By identifying and characterizing this impurity, the researchers were able to optimize the synthesis protocol, minimizing its formation and leading to a purer final lixivaptan product with a yield of 47.6% and 99.93% purity []. This finding is crucial for ensuring the quality and safety of lixivaptan production.

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